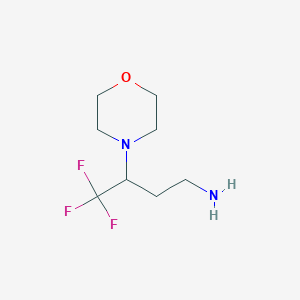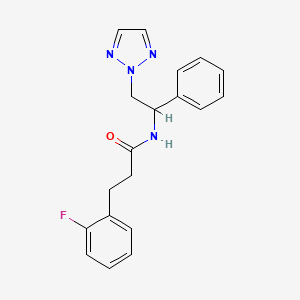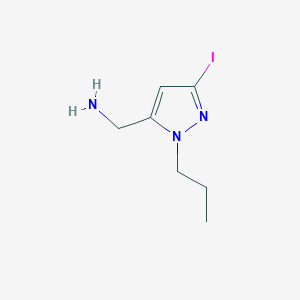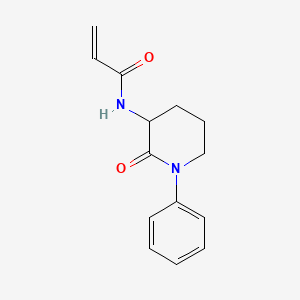![molecular formula C19H26N4O B2383159 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097890-86-1](/img/structure/B2383159.png)
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H26N4O and its molecular weight is 326.444. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Electronic Properties in Anticonvulsant Drugs
The compound shares structural similarities with other nitrogen-containing heterocyclic compounds like pyridazines, pyridines, and piperidines, which are extensively studied for their biological activities. Specifically, the crystal structures of certain anticonvulsant compounds, which include piperidin-4-ol derivatives, have been analyzed to understand their interaction with biological targets. These studies reveal the importance of the spatial arrangement and electronic distribution in such compounds for their biological efficacy, including anticonvulsant activity (Georges et al., 1989).
Role in Heterocyclic Chemistry
Heterocyclic compounds, including pyrroles, pyridines, and piperidines, play a crucial role in the development of pharmaceuticals and agrochemicals due to their significant biological activities. The compound is related to these classes of chemicals, indicating potential applications in these areas. The structural complexity and the inclusion of nitrogen atoms contribute to a wide range of chemical reactions and biological interactions, making such compounds valuable for drug development and synthetic chemistry applications (Higasio & Shoji, 2001).
Applications in Synthesis of Complex Molecules
The intricate structure of the specified compound, involving piperidine and pyridazine rings, suggests its utility in synthesizing complex molecular architectures. Such compounds are often intermediates in the synthesis of biologically active molecules, including those with anticonvulsant, antitumor, or antimicrobial properties. For example, the synthesis and structural study of compounds containing piperidine and pyridazine rings provide insights into their potential as scaffolds for developing new therapeutic agents with specific biological targets (Georges et al., 1989).
Contribution to Material Science
The compound's structural features, particularly the heterocyclic framework, indicate potential applications in material science, such as the development of electroconductive polymers. Heterocyclic compounds like pyrroles have been used in creating polypyrrole, a material of interest for its conductive properties. The presence of nitrogen atoms and the ability to form stable heterocyclic structures make compounds like the one promising candidates for exploring new materials with unique electronic properties (Higasio & Shoji, 2001).
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
The exact mode of action of this compound is currently unknown. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological and chemical context.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . The downstream effects would depend on the specific targets and the biological context.
Result of Action
Piperidine derivatives are known to be involved in a variety of pharmacological activities .
Propiedades
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15(2)13-22-11-7-16(8-12-22)14-23-19(24)4-3-18(21-23)17-5-9-20-10-6-17/h3-6,9-10,15-16H,7-8,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZWUXSFCSKOHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)




![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)


![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)
![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)

